molecular formula C20H14BrClN2O3 B12988490 N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide

N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide

Cat. No.: B12988490
M. Wt: 445.7 g/mol
InChI Key: FYKHBAHAOBZJGP-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide is a complex organic compound with the molecular formula C20H14BrClN2O3 This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Bromination: The addition of a bromine atom to the aromatic ring, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Amidation: The formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide
  • N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide

Uniqueness

N-(4-Bromophenyl)-2-chloro-N-(3-nitrobenzyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitro group, allows for a wide range of chemical modifications and interactions.

This compound’s versatility makes it a valuable tool in various research and industrial applications, highlighting its importance in the scientific community.

Properties

Molecular Formula

C20H14BrClN2O3

Molecular Weight

445.7 g/mol

IUPAC Name

N-(4-bromophenyl)-2-chloro-N-[(3-nitrophenyl)methyl]benzamide

InChI

InChI=1S/C20H14BrClN2O3/c21-15-8-10-16(11-9-15)23(20(25)18-6-1-2-7-19(18)22)13-14-4-3-5-17(12-14)24(26)27/h1-12H,13H2

InChI Key

FYKHBAHAOBZJGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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